4-Tert-butylazetidin-2-one
Overview
Description
4-Tert-butylazetidin-2-one is a four-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azetidine, characterized by the presence of a tert-butyl group at the fourth position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butylamine with β-lactam precursors. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Tert-butylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Tert-butylazetidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring without the tert-butyl group.
2-Methylazetidine: A derivative with a methyl group instead of a tert-butyl group.
Aziridine: A three-membered ring analog with similar reactivity but different ring strain characteristics.
Uniqueness: 4-Tert-butylazetidin-2-one is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and stability. This structural feature makes it more sterically hindered compared to simpler azetidines, affecting its interaction with other molecules and its behavior in chemical reactions .
Properties
IUPAC Name |
4-tert-butylazetidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2,3)5-4-6(9)8-5/h5H,4H2,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRJYXLAARIKIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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